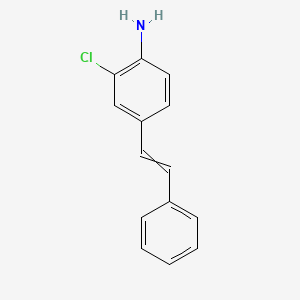

2-Chloro-4-(2-phenylethenyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12ClN |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

2-chloro-4-(2-phenylethenyl)aniline |

InChI |

InChI=1S/C14H12ClN/c15-13-10-12(8-9-14(13)16)7-6-11-4-2-1-3-5-11/h1-10H,16H2 |

InChI Key |

DPVYMTGJFBIUHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 2 Phenylethenyl Aniline and Its Structural Analogs

Strategies for Carbon-Carbon Bond Formation: Emphasis on the Styryl Moiety

The construction of the C-C double bond of the styryl group is a critical step in the synthesis of 2-Chloro-4-(2-phenylethenyl)aniline and its analogs. Several powerful reactions are employed for this purpose, including transition metal-catalyzed cross-couplings, condensation reactions, and olefination reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed reactions are highly efficient for forming the styryl moiety, offering good control over stereochemistry and functional group tolerance. nih.gov

Heck Reaction : The Heck reaction is a cornerstone of stilbene (B7821643) synthesis, involving the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.orgnih.govnih.gov For the synthesis of the target molecule, this could involve reacting a substituted aniline (B41778) derivative with styrene (B11656) or a substituted styrene with an appropriate aniline derivative. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. beilstein-journals.org Symmetrical trans-stilbenes can be synthesized via a double Heck reaction of arenediazonium salts with vinyltriethoxysilane, starting from anilines. rsc.org

Sonogashira Coupling : The Sonogashira reaction provides an alternative route by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This method would involve the synthesis of an alkyne precursor, which is then coupled and subsequently reduced to the desired alkene. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org

| Reaction | Catalyst System | Key Reactants | General Conditions | Stereoselectivity |

|---|---|---|---|---|

| Heck Reaction | Palladium complex (e.g., Pd(OAc)₂, PdCl₂) | Aryl halide and an alkene (e.g., styrene) | Base (e.g., K₂CO₃, Et₃N), high temperature | Predominantly E-isomer |

| Sonogashira Coupling | Palladium complex and a Copper(I) co-catalyst (e.g., CuI) | Aryl halide and a terminal alkyne | Amine base (e.g., NEt₃), mild conditions | Leads to an alkyne, subsequent reduction needed for alkene |

| Suzuki-Miyaura Coupling | Palladium(0) complex | Aryl- or vinyl-boronic acid and an aryl or vinyl halide | Base, aqueous conditions often possible | Stereochemistry of vinyl partner is retained |

Condensation Reactions for Ethenyl Linkage Formation

Condensation reactions provide a classical approach to forming the ethenyl linkage in stilbene derivatives.

Perkin Reaction : The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. byjus.com This method can be adapted to synthesize stilbene derivatives, often yielding α,β-unsaturated aromatic acids that can be further modified. byjus.comtandfonline.com The reaction conditions can influence the stereochemical outcome. tandfonline.com

Olefination Reactions for Styryl Moiety Construction

Olefination reactions are a versatile set of methods for converting carbonyl compounds into alkenes, making them highly suitable for constructing the styryl moiety.

Wittig Reaction : The Wittig reaction utilizes a phosphonium ylide to react with an aldehyde or ketone, forming an alkene and triphenylphosphine oxide. masterorganicchemistry.comlumenlearning.comlibretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, with unstabilized ylides generally favoring the Z-alkene. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide. wiley-vch.denrochemistry.com This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. wiley-vch.denrochemistry.com The byproducts of the HWE reaction are water-soluble, simplifying purification. wiley-vch.de

McMurry Reaction : The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. fu-berlin.dersc.orgthieme-connect.de This method is particularly useful for the synthesis of symmetrical stilbenes. fu-berlin.dethieme-connect.de

| Reaction | Key Reactants | Key Reagents/Conditions | Primary Product | Stereoselectivity |

|---|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde and acid anhydride | Alkali salt of the acid, heat | α,β-unsaturated aromatic acid | Can be selective for cis or trans depending on substituents |

| Wittig Reaction | Aldehyde/ketone and a phosphonium ylide | Strong base to form the ylide | Alkene | Depends on ylide stability; unstabilized favor Z-alkene |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/ketone and a phosphonate carbanion | Base (e.g., NaH, KOtBu) | Alkene | Generally high E-selectivity |

| McMurry Reaction | Two molecules of an aldehyde or ketone | Low-valent titanium (e.g., TiCl₃/LiAlH₄) | Alkene | Favors formation of the more stable alkene isomer |

Approaches for Incorporating Halogen and Amino Functionalities onto the Aromatic Core

The introduction of the chloro and amino groups at specific positions on the aniline ring is crucial for the synthesis of this compound. This can be achieved through direct, regioselective reactions or by converting existing functional groups.

Regioselective Halogenation and Amination Methods

Directing the installation of halogen and amino groups to the desired positions on the aromatic ring requires careful selection of reagents and reaction conditions.

Regioselective Halogenation : The chlorination of an aniline derivative can be achieved using various chlorinating agents. The directing effects of the existing amino and styryl (or precursor) groups will influence the position of chlorination. Protecting the amino group may be necessary to control the regioselectivity and prevent side reactions.

Regioselective Amination : Introducing an amino group can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Alternatively, a nitro group can be introduced and subsequently reduced to an amine. The reduction of nitroaromatics to anilines is a common and efficient transformation, often carried out using reagents like tin(II) chloride or catalytic hydrogenation. nih.gov

Functional Group Interconversions on the Aniline Core

An alternative strategy involves starting with a precursor molecule that already contains certain functional groups, which are then chemically transformed into the desired chloro and amino groups. For example, a diazotization-sandmeyer reaction sequence can be used to convert an amino group into a chloro group. Similarly, a nitro group can be readily reduced to an amino group, providing a reliable method for its introduction. nih.gov The synthesis of functionalized anilines can also be achieved through successive metalation and trapping with electrophiles. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, research has focused on developing solvent-free and environmentally benign reaction conditions for the synthesis of stilbene derivatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods researchgate.netnih.gov. This technique can frequently be performed under solvent-free conditions or in the presence of minimal amounts of greener solvents. For the synthesis of stilbene derivatives, microwave irradiation has been successfully employed in key reactions like the Heck and Wittig-Horner reactions researchgate.net.

The following table illustrates typical conditions for a microwave-assisted Heck reaction for the synthesis of a stilbene derivative analogous to this compound.

| Parameter | Condition | Reference |

| Reactants | Aryl halide, Styrene | researchgate.net |

| Catalyst | Pd(OAc)2 (0.05 mol%) | researchgate.net |

| Base | K3PO4 | researchgate.net |

| Solvent | Solvent-free | researchgate.net |

| Heating | Microwave Irradiation | researchgate.net |

| Reaction Time | Minutes | researchgate.net |

| Yield | Good to Excellent | researchgate.net |

Solvent-Free Grinding:

Another innovative solvent-free technique is the use of grinding or mechanochemistry. This method involves the mechanical mixing of solid reactants, often in the presence of a solid catalyst, to initiate a chemical reaction. This technique has been successfully applied to the Wittig reaction for the stereoselective synthesis of chalcones, which are structurally related to stilbenes, demonstrating its potential for the synthesis of this compound under environmentally friendly conditions.

Atom economy and reaction efficiency are fundamental metrics in green chemistry for evaluating the sustainability of a chemical process nih.govjocpr.com. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. A higher atom economy indicates that a smaller amount of waste is generated.

Atom Economy in Stilbene Synthesis:

The choice of synthetic route has a significant impact on the atom economy of the synthesis of this compound.

Heck Reaction: The Heck reaction is generally considered to have a good atom economy as it involves the addition of an aryl group and a vinyl group, with the formal loss of a hydrogen halide, which is neutralized by a base nih.gov. The main byproduct is the salt formed from the base and the hydrogen halide.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: In contrast, the Wittig and HWE reactions, while powerful for olefination, have lower atom economies nih.govnih.govwiley-vch.de. In the Wittig reaction, a stoichiometric amount of triphenylphosphine oxide is generated as a byproduct. Similarly, the HWE reaction produces a phosphate salt as a byproduct. These byproducts have high molecular weights, contributing to a lower atom economy.

The following table provides a conceptual comparison of the atom economy for different synthetic routes to stilbenes.

| Reaction | Key Reactants | Key Byproducts | Atom Economy | Reference |

| Heck Reaction | Aryl halide, Alkene | Halide Salt | High | nih.gov |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Triphenylphosphine oxide | Low | nih.govnih.govwiley-vch.de |

| HWE Reaction | Phosphonate ester, Aldehyde/Ketone | Phosphate Salt | Moderate | nih.govnih.govwiley-vch.de |

Reaction Mass Efficiency (RME) and E-Factor:

Beyond atom economy, other metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) provide a more comprehensive assessment of the greenness of a synthesis. RME considers the mass of the desired product in relation to the total mass of all reactants used in stoichiometric amounts nih.gov. The E-Factor, developed by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product chembam.com. A lower E-Factor indicates a more environmentally friendly process. By optimizing reaction conditions, such as using catalytic amounts of reagents and minimizing solvent usage, the RME can be increased and the E-Factor can be significantly reduced.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 2 Phenylethenyl Aniline

Reactivity at the Amino Group: Electrophilic Aromatic Substitution and Derivatization

Both the amino group and the chlorine atom are ortho, para-directors for electrophilic aromatic substitution. The powerful activating and directing effect of the amino group dominates the reactivity of the ring. Electron density is significantly increased at the positions ortho and para to the -NH₂ group.

Position 5: This position is ortho to the amino group and meta to the chloro group. It is strongly activated by the amino group.

Position 3: This position is also ortho to the amino group but is adjacent to the bulky chloro group, which may introduce steric hindrance. It is meta to the phenylethenyl group.

Position 6: This position is para to the chloro group and meta to the amino group, making it the least activated position on the ring.

Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group. The primary site for substitution is predicted to be position 5, as it is electronically activated and sterically accessible. Position 3 is a secondary possibility, though substitution here may be hindered by the adjacent chlorine.

| Position of Substitution | Directing Influence (-NH₂) | Directing Influence (-Cl) | Predicted Outcome | Rationale |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Ortho (Deactivating) | Minor Product | Electronically activated but sterically hindered by the adjacent -Cl group. |

| C5 | Ortho (Activating) | Meta (Deactivating) | Major Product | Strongly activated by the amino group and sterically accessible. |

| C6 | Meta (Activating) | Para (Deactivating) | Negligible | Not electronically favored by the strongly activating amino group. |

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. Consequently, it readily undergoes reactions with various electrophiles, leading to the formation of N-substituted derivatives. These reactions typically occur at the nitrogen atom rather than on the aromatic ring under neutral or basic conditions.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding N-acyl derivative (an amide). For instance, acylation with acetyl chloride would produce N-(2-chloro-4-(2-phenylethenyl)phenyl)acetamide. This reaction is often used to protect the amino group, reducing its activating effect and preventing unwanted side reactions during subsequent electrophilic aromatic substitutions. libretexts.org

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and poly-alkylated products. Reductive amination, a more controlled method, involves the reaction of the aniline (B41778) with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated amine.

Arylation: N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aniline with an aryl halide or triflate, forming a new carbon-nitrogen bond and yielding a diarylamine derivative. This method is highly versatile and tolerates a wide range of functional groups.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, 0°C to RT | N-(2-chloro-4-(2-phenylethenyl)phenyl)acetamide |

| Alkylation (Reductive Amination) | Benzaldehyde (B42025), then NaBH₃CN | MeOH, acidic catalyst | N-benzyl-2-chloro-4-(2-phenylethenyl)aniline |

| Arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst, ligand | Base (e.g., NaOtBu), Toluene, heat | 2-chloro-N-phenyl-4-(2-phenylethenyl)aniline |

Reactions Involving the Phenylethenyl Moiety

The carbon-carbon double bond in the phenylethenyl (styryl) group is a region of high electron density, making it susceptible to addition reactions. Its reactivity is analogous to that of styrene (B11656), where the phenyl group can stabilize charged intermediates through resonance.

Electrophilic Addition: The double bond readily undergoes electrophilic addition. For example, reaction with hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton (H⁺) will add to the carbon atom that has more hydrogen atoms, leading to the formation of the more stable benzylic carbocation. The subsequent attack by the halide ion (X⁻) yields the final product.

Reaction with HBr: The addition of HBr would involve the formation of a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. The bromide ion then attacks this carbocation to form 1-(4-amino-3-chlorophenyl)-1-bromo-2-phenylethane as the major product.

Nucleophilic Addition: Standard nucleophilic addition to the double bond is generally unfavorable as it would require the formation of an unstable carbanion. However, conjugate (Michael) addition can occur if the double bond is activated by a potent electron-withdrawing group, which is not the case in this molecule. Therefore, direct nucleophilic addition to the phenylethenyl moiety is not a characteristic reaction under normal conditions.

The double bond of the phenylethenyl group can participate in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The phenylethenyl group can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. The efficiency of this reaction depends on the electronic nature of the diene.

[2+2] Photocycloaddition: Upon exposure to ultraviolet light, the molecule can undergo dimerization with another molecule via a [2+2] cycloaddition of the double bonds. wikipedia.org This type of reaction is common for stilbenes and related compounds, leading to the formation of a cyclobutane (B1203170) ring.

1,3-Dipolar Cycloaddition: The double bond can also react with 1,3-dipoles (such as azides or nitrile oxides) to form five-membered heterocyclic rings.

This compound possesses two functionalities that can potentially lead to polymerization.

Vinyl Polymerization: The phenylethenyl group is structurally similar to styrene, a classic monomer for polymerization. Therefore, under appropriate conditions (e.g., using radical, cationic, or anionic initiators), the molecule could undergo chain-growth polymerization through the vinyl group to form a polystyrene-type polymer with pendant 2-chloroaniline groups. The reactivity in polymerization would be influenced by the electronic effects of the substituents on the aniline ring.

Oxidative Polymerization: Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline, a conductive polymer. nih.gov This process involves the chemical or electrochemical oxidation of the aniline monomer, leading to the formation of radical cations that couple to form the polymer chain. It is plausible that this compound could undergo a similar process, potentially involving both the aniline nitrogen and the aromatic ring, to produce a complex, cross-linked, or conjugated polymer structure. The presence of the phenylethenyl group could also participate in or modify this polymerization process.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. For this mechanism to be favorable, the negative charge of the intermediate must be delocalized, typically by electron-withdrawing groups at the ortho and/or para positions. nih.gov Given the electron-donating nature of the substituents on this compound, this pathway is energetically unfavorable.

Palladium-Catalyzed Coupling Reactions: Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed via a similar catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. jk-sci.comlibretexts.org

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: byjus.comwikipedia.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to form the reactive 'ate' complex of boron. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The catalytic cycle for the Buchwald-Hartwig amination is analogous: wikipedia.orglibretexts.orgnrochemistry.com

Oxidative Addition: A Pd(0) complex reacts with the aryl chloride to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

For SNAr reactions , kinetic studies are a powerful tool to distinguish between different mechanisms. A typical SNAr reaction exhibits second-order kinetics, being first-order in both the aryl halide and the nucleophile. nih.gov Kinetic studies on the reactions of anilines with activated aryl halides have been used to construct Hammett and Brønsted plots, which correlate reaction rates with substituent electronic effects and nucleophile basicity, respectively. nih.govresearchgate.net Such studies can reveal changes in the rate-determining step or even shifts in the mechanism from a polar SNAr pathway to a single-electron transfer (SET) pathway for highly basic nucleophiles. nih.gov

For palladium-catalyzed cross-coupling reactions , kinetic analysis is more complex due to the multi-step nature of the catalytic cycle. However, detailed kinetic studies can help identify the rate-determining step. For many Suzuki and Buchwald-Hartwig reactions involving aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) center is the slowest step and therefore rate-limiting. libretexts.org The reaction rate would be expected to be dependent on the concentrations of the aryl chloride and the catalyst, but potentially zero-order with respect to the nucleophilic coupling partner (the organoboron reagent or amine) if transmetalation and reductive elimination are fast relative to oxidative addition. Studies on the photodegradation kinetics of related compounds like 2-chloroaniline have shown pseudo-first-order behavior, highlighting how reaction conditions can influence the observed kinetics. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 2 Phenylethenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed analysis based on ¹H, ¹³C, and ¹⁵N NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, NOESY), is essential for the unambiguous assignment of the chemical structure, connectivity, and stereochemistry of the phenylethenyl group. However, no published spectra or corresponding data tables for 2-Chloro-4-(2-phenylethenyl)aniline could be found.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

No experimental data is available.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No experimental data is available.

Solid-State NMR for Polymorphic Forms (if applicable)

No information regarding the solid-state structure or potential polymorphism of this compound, nor any related solid-state NMR studies, are available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Aniline (B41778), Styryl, and Chlorophenyl Moieties

Without experimental IR and Raman spectra, a specific analysis of the vibrational modes for this compound cannot be performed.

Conformational Analysis via Vibrational Signatures

Conformational studies require the analysis of subtle changes in vibrational spectra under different conditions or comparison with theoretical calculations. Such studies have not been published for this compound.

Further experimental research is required to synthesize and characterize this compound to provide the necessary data for a complete spectroscopic report.

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Research

A comprehensive search for detailed research findings on the chemical compound this compound, also known as 2-chloro-4-stilbenamine, has revealed a significant gap in publicly available scientific literature. Despite extensive queries for its advanced spectroscopic and structural data, no specific experimental results for its electronic spectroscopy (UV-Visible and photoluminescence) or mass spectrometric analysis could be located.

Consequently, the generation of a detailed article focusing on the electronic absorption, emission characteristics, intramolecular charge transfer phenomena, high-resolution mass spectrometry, and fragmentation patterns for this specific compound is not possible at this time. Crafting such an article would necessitate access to primary research data, including spectra and detailed analytical interpretations, which appear to be unpublished or not indexed in the searched scientific databases.

While general principles of spectroscopy and spectrometry for related compounds—such as other substituted anilines, stilbenes, and chloro-aromatic compounds—are well-documented, applying this general knowledge to create specific data tables and detailed findings for this compound would be speculative and would not meet the standards of scientific accuracy.

General Principles Applicable to the Analysis of this compound

Although specific data is unavailable, the structural features of this compound allow for a theoretical discussion of the analytical results one might expect. The molecule contains a stilbene (B7821643) backbone, which is known for its fluorescent properties, substituted with an electron-donating amine group (-NH2) and an electron-withdrawing chlorine atom (-Cl).

Electronic Spectroscopy: UV-Vis and Photoluminescence

The electronic absorption and emission spectra of stilbene derivatives are highly dependent on the nature and position of their substituents. The presence of the amino group (a strong auxochrome) and the extended π-conjugation from the phenylethenyl group would be expected to result in significant absorption in the ultraviolet-visible region.

Intramolecular Charge Transfer (ICT): The arrangement of an electron-donating group (amine) and an electron-withdrawing group (chloro) on the conjugated π-system suggests the potential for intramolecular charge transfer upon photoexcitation. In such push-pull systems, the excited state has a more polar character than the ground state. This phenomenon is often sensitive to the polarity of the solvent, with more polar solvents stabilizing the charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. Dual fluorescence, corresponding to a locally excited state and a charge-transfer state, is a possibility in non-polar or moderately polar solvents. nih.govrsc.org

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS): HRMS would be the definitive technique to confirm the elemental composition of the molecule. It would provide a highly accurate mass measurement of the molecular ion, allowing for the calculation of its exact chemical formula (C14H12ClN).

Fragmentation Patterns: In electron ionization mass spectrometry, the molecular ion ([M]•+) would be expected to undergo fragmentation. Common fragmentation pathways for related aromatic amines and halogenated compounds include:

Loss of a Chlorine Atom: Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds, which would result in an [M-Cl]+ ion. miamioh.edunih.gov

Alpha-Cleavage: For amines, cleavage of the bond beta to the nitrogen atom can occur. libretexts.org

Fragmentation of the Ethenyl Bridge: The double bond in the stilbene moiety could also be a site of fragmentation.

Isotopic Peaks: The presence of chlorine would produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an [M+2] peak approximately one-third the intensity of the [M] peak, corresponding to the natural abundance of the 37Cl isotope. miamioh.edu

Further research involving the synthesis and subsequent spectroscopic characterization of this compound is required to provide the specific data needed for a complete scientific profile of this compound.

Computational and Theoretical Investigations of 2 Chloro 4 2 Phenylethenyl Aniline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular structures and properties from first principles. For substituted anilines, Density Functional Theory (DFT), particularly using the B3LYP functional, has proven to be a reliable method for obtaining results that correlate well with experimental findings. nih.govglobalresearchonline.net Ab initio methods like Hartree-Fock (HF) are also employed, often in conjunction with DFT, to provide a comparative analysis of the electronic structure and vibrational frequencies. nih.govglobalresearchonline.netresearchgate.net

These computational approaches are used to model the molecule in the gas phase, calculating its ground state properties. globalresearchonline.net The choice of basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is crucial for the accuracy of the calculations, with larger basis sets generally providing more precise results for geometric parameters and vibrational modes. nih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For aniline (B41778) derivatives, calculations using methods like DFT/B3LYP are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnanobioletters.com The optimized geometric parameters for related molecules like 2-chloro-4-methylaniline (B104755) and 4-chloro-2-bromoaniline have been shown to be in good agreement with experimental data where available. nih.govglobalresearchonline.net

For 2-Chloro-4-(2-phenylethenyl)aniline, a key structural feature is the phenylethenyl (styryl) substituent. The molecule's conformation would be determined by the rotational barriers around the C-C single bond connecting the aniline ring to the ethenyl group and the C-N bond of the amino group. The presence of the ortho-chloro and para-styryl groups on the aniline ring likely induces some distortion from a perfectly planar geometry to minimize steric hindrance. The planarity of the aniline ring itself can be influenced by the pyramidalization of the amino group, a common feature in aniline derivatives.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Analogy) This table presents hypothetical data based on typical values for similar substituted anilines and styrenes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| Bond Length | C=C (Ethenyl) | ~1.34 Å |

| Bond Length | C-C (Ring-Ethenyl) | ~1.48 Å |

| Bond Angle | C-C-Cl | ~121° |

| Bond Angle | C-C-N | ~120° |

| Dihedral Angle | Ring-C-C-Ring | Variable (Conformational) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.net

In substituted anilines, the HOMO is typically localized on the electron-rich aniline ring, particularly involving the p-orbitals of the nitrogen atom and the aromatic system. The LUMO's location can vary depending on the substituents. For this compound, the HOMO is expected to be centered on the aniline moiety, while the extended π-conjugation of the phenylethenyl group would likely cause the LUMO to be distributed across the styryl system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation.

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical energy values based on typical DFT calculations for conjugated systems.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.5 eV |

| LUMO | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 3.7 eV |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net The map is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the electronegative nitrogen and chlorine atoms. The area around the hydrogen atoms of the amino group would exhibit a positive potential. The π-systems of the aromatic rings and the ethenyl bridge would also influence the potential distribution, indicating how the molecule would interact with other polar molecules or receptors. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational methods are widely used to simulate and help interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons in the different chemical environments of the two aromatic rings, the vinylic group, and the amino group.

The vinylic protons of the trans-phenylethenyl group are expected to appear as doublets with a characteristic large coupling constant (J ≈ 16-17 Hz). rsc.org The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and phenylethenyl substituents. The signal for the NH₂ protons would likely be a broad singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data) This table presents predicted chemical shifts (δ) in ppm relative to TMS, based on analogous structures.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic (Aniline Ring) | 6.7 - 7.5 | m | - |

| Aromatic (Phenyl Ring) | 7.2 - 7.6 | m | - |

| Vinylic (-CH=CH-) | 6.9 - 7.2 | d, d | ~16 Hz |

| Amino (-NH₂) | ~4.0 | br s | - |

Theoretical calculations of harmonic vibrational frequencies are instrumental in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. nih.govglobalresearchonline.net DFT methods, such as B3LYP, have been shown to be effective for simulating the vibrational spectra of substituted anilines. nih.gov Typically, the calculated frequencies are higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net

For this compound, the simulated spectra would show characteristic vibrational modes. These include N-H stretching vibrations of the amino group, aromatic C-H stretching, C=C stretching from both the aromatic rings and the ethenyl linker, and the C-Cl stretching mode at lower frequencies. The analysis of these modes, often aided by Total Energy Distribution (TED) calculations, allows for a complete and reliable assignment of the vibrational spectrum. nih.gov

Table 4: Predicted Major Vibrational Frequencies for this compound (Hypothetical Data) This table presents predicted frequency ranges (cm⁻¹) for key vibrational modes based on studies of similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Asymmetric/Symmetric Stretching | 3400 - 3500 | Medium/Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium/Strong |

| C=C Stretching (Aromatic Rings) | 1500 - 1600 | Strong/Strong |

| C=C Stretching (Ethenyl) | 1620 - 1640 | Medium/Strong |

| N-H Bending | 1600 - 1630 | Strong/Weak |

| C-N Stretching | 1250 - 1350 | Strong/Medium |

| C-Cl Stretching | 600 - 800 | Strong/Medium |

Theoretical UV-Vis and Photophysical Property Prediction

The electronic absorption and emission characteristics of stilbene (B7821643) derivatives, including this compound, are of significant interest due to their potential applications in materials science and as fluorescent probes. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the UV-Vis spectra and other photophysical properties of these molecules with considerable accuracy. mdpi.comnih.gov

Computational studies on analogous substituted stilbenes demonstrate that the absorption and emission wavelengths are strongly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of an electron-donating group, such as an amino group, and an electron-withdrawing group, like a chloro group, can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character significantly affects the photophysical properties.

Theoretical calculations for chloro- and amino-substituted stilbenes typically involve geometry optimization of the ground state (S₀) and the first excited state (S₁) using DFT. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λ_abs), and the emission energies (λ_em). chemrxiv.org The oscillator strength (f), a measure of the probability of a particular electronic transition, is also calculated. chemrxiv.org

Table 1: Representative Theoretical Photophysical Data for an Analogous Stilbene Derivative

| Property | Calculated Value | Method/Basis Set | Reference Compound |

| Absorption Maximum (λ_abs) | ~350-380 nm | TD-DFT/B3LYP/6-31G(d) | 4-amino-4'-chlorostilbene |

| Emission Maximum (λ_em) | ~420-450 nm | TD-DFT/B3LYP/6-31G(d) | 4-amino-4'-chlorostilbene |

| Oscillator Strength (f) | > 1 | TD-DFT/B3LYP/6-31G(d) | 4-amino-4'-chlorostilbene |

| Nature of Transition | π → π* with ICT character | TD-DFT/B3LYP/6-31G(d) | 4-amino-4'-chlorostilbene |

Note: The data presented in this table is illustrative and based on computational studies of analogous compounds. The actual values for this compound may vary.

These calculations reveal that the lowest energy electronic transition is typically of a π → π* nature, with significant charge transfer from the amino-substituted ring to the chloro-substituted ring. This ICT character is responsible for the red-shifted absorption and emission compared to unsubstituted stilbene.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of this compound can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions. Computational modeling, primarily using DFT, has been instrumental in elucidating the intricate mechanisms of these reactions. bohrium.comnih.gov These studies involve mapping the potential energy surface of the reaction, identifying key intermediates and transition states, and calculating their relative energies.

A plausible synthetic route to this compound is the Heck reaction between 2-chloro-4-iodoaniline (B137281) and styrene (B11656). organic-chemistry.org The catalytic cycle of the Heck reaction is generally understood to involve four main steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. organic-chemistry.org

Computational studies on similar Heck reactions have provided detailed atomic-level descriptions of these steps. bohrium.com For instance, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. Transition state analysis of this step reveals the geometry of the palladium complex as it inserts into the carbon-halogen bond.

The energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur throughout a reaction. DFT calculations are employed to determine the Gibbs free energies of the reactants, intermediates, transition states, and products. nih.gov

For the Heck reaction leading to stilbene derivatives, computational studies have shown the relative energies of the key species in the catalytic cycle. The oxidative addition step typically has the highest activation barrier. The subsequent migratory insertion of the olefin into the Pd-C bond and the β-hydride elimination steps generally have lower energy barriers.

Below is a representative energetic profile for a Heck reaction, illustrating the relative free energies of the key intermediates and transition states.

Table 2: Representative Energetic Profile for a Heck Reaction Pathway

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0) + Aryl Halide + Alkene | 0 |

| 2 | Oxidative Addition TS | +15 to +25 |

| 3 | Aryl-Pd(II) Intermediate | +5 to +10 |

| 4 | Migratory Insertion TS | +10 to +20 |

| 5 | Alkyl-Pd(II) Intermediate | -5 to +5 |

| 6 | β-Hydride Elimination TS | +5 to +15 |

| 7 | Product-Pd(II)-Hydride Complex | -10 to 0 |

| 8 | Product + Pd(0) + H-Base | < 0 |

Note: These values are representative and collated from computational studies on analogous Heck reactions. The actual energetic profile for the synthesis of this compound will depend on the specific reactants, catalyst, and reaction conditions.

Palladium-catalyzed cross-coupling reactions can often yield multiple products, making selectivity a critical aspect. Computational models have proven invaluable in understanding and predicting the regioselectivity and stereoselectivity of these reactions. nih.govnih.gov

Regioselectivity: In the Heck reaction of a substituted aniline with styrene, the arylation can occur at either the α- or β-carbon of the styrene double bond. Computational studies have shown that the regioselectivity is determined by the relative energies of the transition states for the two possible migratory insertion pathways. nih.gov Electronic and steric factors of both the aryl halide and the olefin play a crucial role. For electron-rich anilines, a mixture of α and β products can sometimes be observed, and computational models can help in designing catalysts and conditions that favor the desired isomer. nih.gov

Stereoselectivity: The Heck reaction typically results in the formation of the more thermodynamically stable trans (or E) isomer of the stilbene product. researchgate.net Computational modeling can confirm this preference by comparing the energies of the transition states leading to the cis and trans isomers. The lower energy barrier for the formation of the trans product is attributed to reduced steric hindrance in the corresponding transition state. beilstein-journals.org

Solid State Structure and Supramolecular Chemistry of 2 Chloro 4 2 Phenylethenyl Aniline

Single-Crystal X-ray Diffraction Studies

This experimental technique is the cornerstone for determining the exact atomic arrangement within a crystalline solid.

Analysis of Intermolecular Interactions

The study of these non-covalent forces is crucial for understanding how molecules pack together in a crystal and influences properties like melting point, solubility, and stability.

Halogen Bonding and Other Non-Covalent InteractionsThe chlorine atom could potentially participate in halogen bonding (C-Cl···X), a directional interaction that can play a significant role in crystal engineering. Other weak interactions, such as C-H···π contacts, would also contribute to the overall supramolecular architecture.

Without experimental crystallographic data, any discussion of these structural features for 2-Chloro-4-(2-phenylethenyl)aniline would be purely speculative. While the crystal structures of related compounds, such as other chlorinated anilines and stilbene (B7821643) derivatives, are known, these cannot be used to accurately predict the specific and complex interplay of intermolecular forces that would define the solid-state structure of the title compound.

The scientific community awaits the synthesis and crystallographic analysis of this compound to unlock a detailed understanding of its solid-state and supramolecular chemistry.

Co-crystallization and Solid-State Reaction Studies

The strategic design of molecular solids through co-crystallization has emerged as a powerful tool in crystal engineering and materials science. This approach involves the self-assembly of two or more different molecular components into a single crystalline lattice, driven by non-covalent interactions. In the context of this compound, co-crystallization studies are pivotal for exploring its potential in solid-state photochemical reactions, particularly the [2+2] cycloaddition, a reaction of significant interest for its stereoselectivity and potential for solvent-free synthesis.

Research in this area often focuses on pairing a target molecule, such as a stilbene derivative, with a "template" molecule that can direct the alignment of the reactive double bonds in the solid state. The template's role is to pre-organize the stilbene molecules into a geometry favorable for a [2+2] photocycloaddition upon irradiation with UV light. This requires the reactive C=C double bonds of adjacent molecules to be parallel and within a specific distance, typically less than 4.2 Å, as dictated by Schmidt's criteria for solid-state reactivity.

While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems utilizing chlorinated anilines as templates for the solid-state photoreactions of olefinic compounds. For instance, studies on the co-crystallization of other chlorinated anilines with trans-1,2-bis(4-pyridyl)ethylene (BPE) have demonstrated the successful execution of [2+2] cycloaddition reactions in the solid state. nih.gov These studies have shown that chlorinated anilines can effectively serve as templates, utilizing a combination of hydrogen bonds and π–π stacking interactions to arrange the BPE molecules in a reactive orientation. nih.gov

The primary interactions governing the assembly of such co-crystals are N–H···N hydrogen bonds between the aniline's amino group and a suitable acceptor on the co-former, alongside π–π stacking interactions involving the aromatic rings. nih.gov In the case of this compound, the aniline (B41778) moiety provides both a hydrogen bond donor (-NH₂) and aromatic surfaces for stacking, while the phenylethenyl group introduces the photoreactive double bond.

A hypothetical co-crystal system designed to study the solid-state reactivity of this compound might involve a complementary co-former that can effectively harness these interactions to achieve the desired alignment. The success of such an endeavor would be evaluated through single-crystal X-ray diffraction to determine the precise arrangement of the molecules in the crystal lattice.

Detailed Research Findings

In analogous systems, the co-crystallization of chlorinated anilines with photoreactive olefins like BPE has yielded quantitative or near-quantitative conversions to the corresponding cyclobutane (B1203170) product upon UV irradiation. nih.gov For example, the co-crystals of 2,3,5,6-tetrachloroaniline (B43135) and 2,4,6-trichloroaniline (B165571) with BPE form structures where the BPE molecules are aligned in face-to-face π–π stacks with centroid-to-centroid distances of approximately 3.8 Å, well within the limit for a [2+2] cycloaddition. nih.gov Upon exposure to UV light from a medium-pressure mercury vapor lamp, these co-crystals undergo a stereoselective photoreaction to produce rctt-tetrakis(4-pyridyl)cyclobutane (TPCB). nih.gov The progress of the reaction is typically monitored using ¹H NMR spectroscopy by observing the disappearance of the olefinic proton signal and the appearance of the cyclobutane proton signal. nih.gov

Based on these findings, a proposed study of this compound could involve its co-crystallization with a suitable hydrogen bond acceptor that also promotes π–π stacking. The resulting co-crystals would be analyzed to confirm a favorable alignment for a [2+2] cycloaddition. Subsequent irradiation with UV light would be expected to yield a dimeric cyclobutane product. The table below outlines the expected data from such a hypothetical study, based on typical findings in the field.

Table 1: Hypothetical Co-crystallization and Photoreaction Data for this compound with a Co-former

| Parameter | Expected Value/Observation |

| Co-former | A suitable hydrogen bond acceptor (e.g., a dipyridyl derivative) |

| Crystallization Method | Slow evaporation from a suitable solvent mixture |

| Key Intermolecular Interactions | N–H···N hydrogen bonds, π–π stacking |

| Stacking Distance (Centroid-to-Centroid) | < 4.2 Å |

| Irradiation Source | Medium-pressure mercury vapor lamp (e.g., 450 W) |

| Reaction Monitoring Technique | ¹H NMR Spectroscopy |

| Expected Photoproduct | Dimeric cyclobutane derivative of this compound |

| Expected Conversion | High to quantitative |

This structured approach, leveraging the principles demonstrated in related systems, would provide a clear pathway to exploring and understanding the solid-state reactivity of this compound. The ability to control molecular arrangement through co-crystallization opens up possibilities for the rational design of new solid-state reactions and functional materials.

Electrochemical Properties and Redox Behavior of 2 Chloro 4 2 Phenylethenyl Aniline

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry and chronoamperometry are powerful techniques to probe the electrochemical behavior of molecules. For 2-chloro-4-(2-phenylethenyl)aniline, these studies would reveal the potentials at which the molecule is oxidized and reduced, the stability of the resulting species, and the kinetics of the electron transfer processes.

The electrochemical signature of this compound is expected to feature redox processes associated with both the aniline (B41778) and the styryl parts of the molecule.

The aniline moiety is susceptible to oxidation. The nitrogen atom's lone pair of electrons makes it the primary site for electron removal. The oxidation potential of aniline is significantly influenced by substituents on the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. nih.govnih.gov In the case of this compound, the chlorine atom at the 2-position acts as an electron-withdrawing group through induction, which would be expected to increase the oxidation potential compared to unsubstituted aniline. Conversely, the styryl group at the 4-position is a π-electron-donating group, which would tend to lower the oxidation potential. The net effect on the oxidation potential will depend on the interplay of these opposing electronic influences.

The styryl moiety (the carbon-carbon double bond) is also electroactive and can be both oxidized and reduced. The reduction of the stilbene (B7821643) core typically occurs in two successive one-electron steps to form a radical anion and then a dianion. nih.gov The oxidation of stilbenes can also occur, often leading to radical cations that can undergo further reactions. um.edu.my The presence of the chloroaniline group will modulate the redox potentials of the styryl moiety.

A comparative look at the oxidation potentials of related aniline derivatives can provide a framework for estimating the behavior of the target compound.

Table 1: Representative Oxidation Potentials of Substituted Anilines.

This table illustrates the effect of different substituents on the oxidation potential of the aniline moiety. The data is compiled from various sources and experimental conditions and serves as a qualitative guide.

| Compound | Oxidation Potential (V vs. reference electrode) | Reference |

|---|---|---|

| Aniline | ~0.9 | umn.edu |

| 4-Chloroaniline | ~1.0 | rsc.org |

| 2-Chloroaniline | ~1.1 | qu.edu.qa |

| 4-Methoxyaniline (electron-donating group) | ~0.6 | acs.org |

The reversibility of a redox process provides insight into the stability of the species formed after electron transfer.

The oxidation of the aniline moiety is typically an irreversible process. nih.gov The initial one-electron oxidation forms a radical cation which is highly reactive. nih.gov This intermediate can undergo various follow-up chemical reactions, such as dimerization (head-to-tail or tail-to-tail coupling) or reaction with the solvent or other nucleophiles present in the medium. nih.govnih.govacs.org The presence of the bulky styryl group might influence the dimerization pathways.

The reduction of the styryl group, particularly in aprotic solvents, can exhibit reversible or quasi-reversible behavior for the first electron transfer, corresponding to the formation of the radical anion. nih.gov The stability of this radical anion is a key factor. The subsequent transfer of a second electron to form the dianion is often followed by rapid reactions, such as protonation by residual water or other proton sources, rendering this step irreversible. nih.gov

Mechanistic Insights from Electrochemical Data

Electrochemical data can be used to deduce the reaction mechanisms following electron transfer.

For the oxidation of this compound, the most probable pathway begins with a one-electron transfer from the nitrogen atom to form a radical cation. nih.gov This intermediate is a key branching point. It can deprotonate to form a neutral radical, which can then be further oxidized or couple with another radical. Alternatively, two radical cations can couple to form a dimeric species. The specific pathway will be highly dependent on the experimental conditions such as the solvent, pH, and scan rate in cyclic voltammetry.

The reduction pathway likely involves the styryl moiety's double bond. The initial electron transfer forms a radical anion. This can then be further reduced to a dianion. A common reaction for stilbene radical anions is cis-trans isomerization, with the radical anion of the cis-isomer often rapidly converting to the more stable trans-form. nih.gov

The solvent plays a crucial role in the electrochemical process. dtic.mil It affects the stability of the charged intermediates (radical ions and dianions) and can participate in the reaction mechanism. nih.govdtic.mil In protic solvents, protonation of the anionic species is a common follow-up reaction. The choice of electrolyte can also influence the redox potentials through ion-pairing with the charged species. nih.govnih.gov For instance, in aprotic solvents like acetonitrile (B52724) or dimethylformamide, the radical anions formed upon reduction are generally more stable than in protic solvents like water or methanol.

Applications in Electrochemical Systems (e.g., non-biological sensing/materials)

While specific applications for this compound have not been reported, the electrochemical properties of related aniline and stilbene derivatives suggest potential areas of use.

Derivatives of aniline are precursors for conducting polymers like polyaniline. The ability of the aniline moiety in this compound to undergo oxidative polymerization could potentially be exploited to create novel polymeric materials with interesting optical and electronic properties conferred by the styryl group.

The electroactivity of the molecule also suggests its potential use as a redox mediator or as the active component in electrochemical sensors. nih.gov For example, modifications of its structure could lead to selective binding of certain analytes, with the electrochemical signal being modulated upon binding. Stilbene derivatives have also been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, and their electrochemical stability and redox potentials are key parameters in these applications. nih.gov

Electropolymerization for Functional Films (if applicable)

There is currently no available research detailing the electropolymerization of this compound to form functional films. Studies on similar, yet structurally distinct, aniline derivatives have explored electropolymerization. For instance, copolymers of aniline have been formed with monomers like o-chloroaniline, suggesting that aniline derivatives can be electrochemically polymerized. researchgate.net However, without specific experimental data for this compound, its ability to form polymeric films and the properties of such films remain undetermined.

Redox-Active Materials (if applicable)

The potential of this compound as a redox-active material has not been explicitly investigated in the reviewed literature. While the core aniline structure is known to be redox-active, the specific influence of the chloro and phenylethenyl substituents on the redox potential and cycling stability of this molecule is not documented. The electrochemical behavior of related compounds, such as 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, has been studied, revealing insights into their HOMO/LUMO energy levels and electrochemical band gaps. beilstein-journals.org However, these findings cannot be directly extrapolated to this compound due to significant structural differences.

Further research is required to determine the electrochemical properties and potential applications of this compound.

Chemical Applications and Advanced Materials Integration of 2 Chloro 4 2 Phenylethenyl Aniline

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a multitude of compounds, including pharmaceuticals, dyes, and agrochemicals. The presence of multiple functional groups in substituted anilines, such as in 2-Chloro-4-(2-phenylethenyl)aniline, allows for a wide array of chemical transformations, making them versatile intermediates in the synthesis of more complex molecules. ontosight.ai

Precursor for Advanced Organic Scaffolds and Heterocycles

This compound serves as a valuable precursor for the synthesis of advanced organic scaffolds and various heterocyclic compounds. The aniline functional group provides a reactive site for cyclization reactions, a common strategy for constructing heterocyclic rings. For instance, aniline derivatives are utilized in the synthesis of N-heterocyclic carbene (NHC) precursors, which are important ligands in organometallic chemistry and catalysis. beilstein-journals.orgbeilstein-journals.org The general approach often involves the condensation of an aniline with other building blocks to form the core heterocyclic structure. beilstein-journals.org

Furthermore, the phenylethenyl substituent can participate in or influence cyclization reactions, leading to the formation of diverse and complex cyclic systems. The presence of both the chloro and phenylethenyl groups on the aniline ring offers opportunities for regioselective reactions, enabling the synthesis of specific isomers of complex heterocyclic structures.

Building Block for Complex Molecules

The structural features of this compound make it an ideal building block for the construction of larger, more complex molecules. The aniline nitrogen can be readily functionalized, and the aromatic ring can undergo various electrophilic substitution reactions. The chloro group can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the phenylethenyl group offers sites for addition reactions or can be modified through oxidation or other transformations.

This versatility allows for the stepwise assembly of complex molecular architectures. For example, similar aniline derivatives are used as intermediates in the synthesis of complex natural products and their analogues, which often possess significant biological or material properties. researchgate.net

Integration into Functional Materials (excluding biological applications)

The unique electronic and optical properties arising from the conjugated system of the phenylethenyl group, combined with the tunability afforded by the chloro and amino substituents, make this compound an attractive candidate for integration into various functional materials.

Optoelectronic Materials (e.g., organic light-emitting diodes, sensors, dyes)

Aniline derivatives are key components in the development of organic optoelectronic materials. sunatech.com The extended π-conjugation in this compound suggests its potential for use in applications such as organic light-emitting diodes (OLEDs), where conjugated organic molecules are responsible for light emission. The electronic properties of the molecule, such as its HOMO and LUMO energy levels, can be tuned by modifying the substituents, which in turn affects the color and efficiency of the emitted light.

The phenylethenyl group contributes to the molecule's ability to absorb and emit light, making it a potential chromophore for use in dyes and sensors. The responsiveness of the amino group to its chemical environment could also be exploited in the design of chemical sensors, where a change in the environment would lead to a detectable change in the optical or electronic properties of the material.

Polymer Chemistry (e.g., monomers for conjugated polymers)

The aniline moiety in this compound allows it to be used as a monomer in the synthesis of conjugated polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with a wide range of applications. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation.

The copolymerization of aniline with substituted anilines, such as m-chloroaniline, has been shown to produce polymers with modified properties. conicet.gov.ar The incorporation of the 2-phenylethenyl group into the polymer backbone would be expected to further influence the electronic and optical properties of the resulting material, potentially leading to polymers with enhanced conductivity, different absorption and emission characteristics, or improved processability. These materials could find applications in areas such as organic electronics, antistatic coatings, and sensors.

Catalytic Applications (e.g., as a ligand, co-catalyst, or substrate in novel transformations)

While direct catalytic applications of this compound are not extensively documented, its structure suggests several potential roles in catalysis. The aniline nitrogen can act as a coordinating atom, allowing the molecule to function as a ligand for transition metal catalysts. The electronic properties of the ligand, influenced by the chloro and phenylethenyl substituents, could modulate the activity and selectivity of the metal center.

Environmental Chemical Reactivity and Degradation Pathways Mechanistic Focus

Photochemical Degradation Mechanisms

Sunlight-induced transformations are expected to be a primary degradation route for 2-Chloro-4-(2-phenylethenyl)aniline due to the presence of chromophores that absorb ultraviolet (UV) radiation.

The stilbene (B7821643) moiety in this compound is a known chromophore that readily absorbs UV light, leading to electronic excitation. This excitation can initiate several photochemical reactions. A key process for stilbene derivatives is trans-cis isomerization around the central carbon-carbon double bond. The trans isomer is generally more thermodynamically stable, but UV irradiation provides the energy to overcome the rotational barrier, leading to the formation of the cis isomer. This isomerization alters the molecule's physical properties and can influence its subsequent reactivity.

In addition to direct photolysis, photosensitization can play a significant role in the degradation of the compound. Naturally occurring substances in the environment, such as dissolved organic matter (DOM) and nitrate (B79036) ions, can act as photosensitizers. bldpharm.com These sensitizers absorb sunlight and transfer the energy to the this compound molecule or generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then attack the compound.

The chloroaniline portion of the molecule is also susceptible to photochemical reactions. Studies on chloroanilines have shown that they can undergo photoheterolysis of the carbon-chlorine bond upon UV irradiation, particularly in polar media. This process can lead to the formation of highly reactive phenyl cation intermediates.

While specific degradation products for this compound have not been documented in the literature, predictions can be made based on the reactivity of its constituent parts.

The photochemical degradation of the stilbene core can lead to several types of products. Oxidative cyclization is a common pathway for stilbenes, which, in the presence of an oxidizing agent, can form phenanthrene-like structures. Furthermore, the double bond is susceptible to oxidation, which could lead to the formation of a diol, or even cleavage of the bond to yield benzaldehyde (B42025) and a chlorinated benzaldehyde derivative.

Based on studies of 2-chloroaniline, its photodegradation can result in the formation of 2-aminophenol (B121084) through hydroxylation. Further reactions can lead to the formation of dimers, such as substituted biphenyls or azobenzenes, and even more complex polymeric substances. Therefore, it is plausible that the degradation of this compound could yield a variety of products arising from reactions at both the stilbene and chloroaniline moieties.

Table 1: Predicted Photochemical Degradation Products of this compound

| Precursor Moiety | Predicted Degradation Product Type | Potential Specific Products |

| Stilbene | Isomers | cis-2-Chloro-4-(2-phenylethenyl)aniline |

| Stilbene | Oxidation Products | This compound-diol, Benzaldehyde, 4-amino-3-chlorobenzaldehyde |

| Stilbene | Cyclization Products | Substituted phenanthrene (B1679779) derivatives |

| Chloroaniline | Hydroxylation Products | 2-Chloro-4-(2-phenylethenyl)-5-hydroxyaniline |

| Chloroaniline | Dimerization Products | Azo or hydrazo compounds of this compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(2-phenylethenyl)aniline, and how can reaction conditions be optimized for high purity?

- Methodology : The synthesis typically involves coupling reactions between 4-amino-substituted benzaldehyde derivatives and styrene analogs. A common approach includes:

Pd-catalyzed cross-coupling : Using a Suzuki-Miyaura reaction between 2-chloro-4-iodoaniline and styrene boronic acid under inert conditions (e.g., N₂ atmosphere) .

Wittig reaction : Reacting 2-chloro-4-nitrobenzaldehyde with a phosphonium ylide derived from styrene, followed by nitro group reduction to aniline .

- Critical Conditions : Temperature (60–80°C for cross-coupling), solvent selection (DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purity is enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the aniline NH₂ (δ 5.2–5.5 ppm), ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz for trans-configuration), and aromatic protons (δ 7.3–7.8 ppm) .

- IR Spectroscopy : Identify NH₂ stretching (3350–3450 cm⁻¹) and C=C stretching (1600–1650 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 243 (C₁₄H₁₁ClN) with fragmentation patterns corresponding to loss of Cl or ethenyl groups .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of substituents on the nucleophilic aromatic substitution (NAS) reactivity of this compound?

- Methodology :

- Kinetic Studies : Compare reaction rates with varying nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (DMSO, DMF) to assess activation barriers .

- Hammett Analysis : Correlate substituent σ values (from the ethenyl and chloro groups) with NAS rates to quantify electronic effects .

- DFT Calculations : Model transition states to visualize how the electron-withdrawing chloro group and conjugated ethenyl moiety influence charge distribution .

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or CF₃) and test against standardized assays (e.g., kinase inhibition, antimicrobial activity) .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay conditions, cell lines) .

- Crystallographic Validation : Use X-ray diffraction (SHELX refinement) to confirm binding modes in enzyme complexes, resolving discrepancies in hypothesized mechanisms .

Q. What experimental approaches are suitable for probing the interaction of this compound with biological targets like kinases or DNA gyrase?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) between the compound and immobilized enzyme targets .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes upon compound binding to infer conformational changes .

- Microscale Thermophoresis (MST) : Quantify binding affinity in solution phase under physiological conditions .

Data Analysis & Interpretation

Q. How can researchers address low reproducibility in synthetic yields of this compound across laboratories?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst purity, moisture levels) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Interlab Comparisons : Share standardized protocols via platforms like PubChem or ECHA to harmonize procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.